3-chloro-N-ethyl-2-fluoroaniline

Descripción

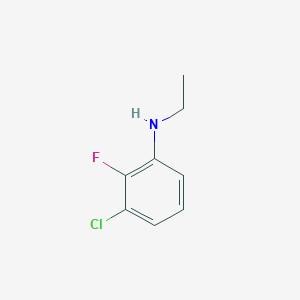

3-Chloro-N-ethyl-2-fluoroaniline (CAS: 1040041-91-5) is a halogenated aromatic amine featuring a chloro substituent at the 3-position, a fluorine atom at the 2-position, and an ethyl group attached to the nitrogen atom. Its molecular formula is C₈H₈ClFN, with a molecular weight of 175.61 g/mol. This compound is commercially available through at least two suppliers, as noted in supplier databases .

Propiedades

Fórmula molecular |

C8H9ClFN |

|---|---|

Peso molecular |

173.61 g/mol |

Nombre IUPAC |

3-chloro-N-ethyl-2-fluoroaniline |

InChI |

InChI=1S/C8H9ClFN/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 |

Clave InChI |

YDWJIUVHZLUGEX-UHFFFAOYSA-N |

SMILES canónico |

CCNC1=C(C(=CC=C1)Cl)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-ethyl-2-fluoroaniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 3-chloro-2-fluoroaniline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process includes halogenation, fluorination, and subsequent alkylation steps. The reaction conditions are optimized to achieve high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-N-ethyl-2-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted aniline derivatives.

Aplicaciones Científicas De Investigación

3-Chloro-N-ethyl-2-fluoroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-ethyl-2-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or cellular responses.

Comparación Con Compuestos Similares

Structural Analogues: Substituent Positioning and Functional Groups

The following table summarizes key differences between 3-chloro-N-ethyl-2-fluoroaniline and structurally related compounds:

Key Observations:

Substituent Positioning :

- Fluorine Position : In this compound, the fluorine is at the 2-position, whereas in 3-chloro-4-fluoroaniline, it occupies the 4-position. This difference impacts electronic effects (e.g., electron-withdrawing nature) and steric interactions in subsequent reactions.

- Chlorine Position : All listed compounds retain chlorine at the 3-position, suggesting shared reactivity trends in electrophilic substitution or coupling reactions.

N-Substituent Effects :

- The ethyl group in the target compound provides moderate steric hindrance compared to bulkier groups like (4-ethylphenyl)methyl or highly electronegative substituents like trifluoroethyl .

- Primary amines (e.g., 3-chloro-4-fluoroaniline) exhibit higher polarity and water solubility (10 g/L) , whereas N-ethyl or trifluoroethyl derivatives are likely more lipophilic.

Trifluoroethyl derivatives (e.g., 3-chloro-N-(2,2,2-trifluoroethyl)aniline) may find use in agrochemicals due to improved metabolic resistance .

Physicochemical Properties and Reactivity

- Solubility : Primary amines like 3-chloro-4-fluoroaniline exhibit higher aqueous solubility (10 g/L) compared to N-alkylated derivatives, which are likely more soluble in organic solvents .

- Melting Points : The absence of an N-substituent in 3-chloro-4-fluoroaniline correlates with a lower melting point (42–46°C) , while N-ethyl or aryl-substituted analogs may have higher melting points due to increased molecular symmetry.

- Reactivity :

- Electrophilic Substitution : The 2-fluoro substituent in the target compound may direct incoming electrophiles to the 4- or 6-position due to its ortho/para-directing nature.

- Nucleophilic Reactions : The ethyl group on nitrogen could influence reactivity in alkylation or acylation reactions, offering steric control compared to unsubstituted amines.

Actividad Biológica

3-Chloro-N-ethyl-2-fluoroaniline is a halogenated aniline derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

This compound is characterized by the presence of chlorine and fluorine substituents on the aniline ring, which significantly influence its reactivity and biological activity. The compound can undergo several chemical reactions, including:

- Nucleophilic Substitution : The chloro and fluoro groups can be replaced by other nucleophiles under suitable conditions.

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : It can be reduced to form corresponding amine derivatives.

These reactions make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In one study, the compound was tested against various bacterial strains, showing significant inhibition of growth. The mechanism appears to involve disruption of bacterial cell walls, although the exact pathways are still under investigation .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it was found to induce apoptosis in specific cancer cell lines, demonstrating IC50 values in the low micromolar range .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It can act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The presence of halogen atoms enhances its binding affinity to these targets, potentially leading to altered enzyme activity and cellular responses.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-N-ethyl-2-fluoroaniline | Bromine instead of chlorine | Similar antimicrobial properties; slightly different reactivity due to bromine's larger size. |

| 3-Chloro-N-methyl-2-fluoroaniline | Methyl group instead of ethyl | Altered hydrophobicity; different enzyme interactions. |

| 3-Fluoroaniline | No ethyl or chloro substituent | Lower activity compared to halogenated derivatives. |

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, this compound demonstrated significant inhibitory effects with MIC values ranging from 10 to 25 µg/mL, indicating strong potential for development as an antimicrobial agent .

- Cancer Cell Studies : A series of experiments on human cancer cell lines showed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM for breast cancer cells. Flow cytometry analyses confirmed increased apoptosis rates in treated cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.